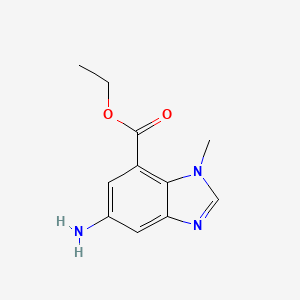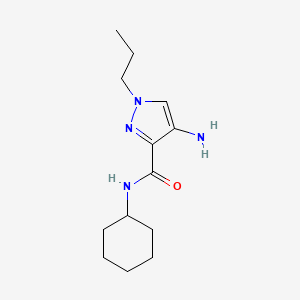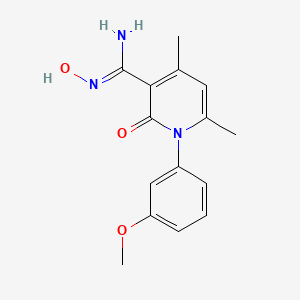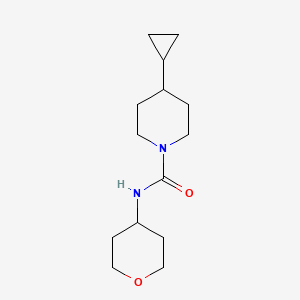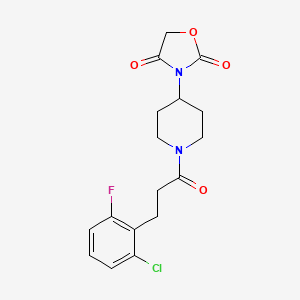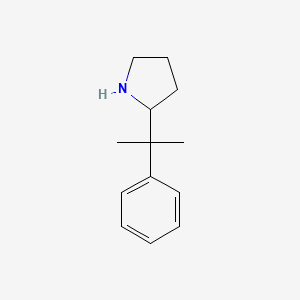
2-(2-Phenylpropan-2-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Phenylpropan-2-yl)pyrrolidine is a chemical compound that belongs to the pyrrolidine class of molecules. It is also known by its IUPAC name, 2-(1-methyl-1-phenylethyl)pyrrolidine. This compound has a molecular formula of C13H19N and a molecular weight of 189.3 g/mol .
Méthodes De Préparation
The synthesis of 2-(2-Phenylpropan-2-yl)pyrrolidine can be achieved through several methods. One common synthetic route involves the reaction of pyrrolidine with 2-bromo-2-phenylpropane under basic conditions. This reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-(2-Phenylpropan-2-yl)pyrrolidine undergoes various chemical reactions, including:
-
Oxidation: : This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically occurs at the phenylpropan-2-yl group, leading to the formation of corresponding ketones or carboxylic acids .
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often target the pyrrolidine ring, resulting in the formation of reduced derivatives .
-
Substitution: : Nucleophilic substitution reactions are common for this compound. For example, the phenylpropan-2-yl group can be substituted with various nucleophiles such as amines, thiols, or halides under appropriate conditions .
Applications De Recherche Scientifique
2-(2-Phenylpropan-2-yl)pyrrolidine has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
-
Biology: : This compound is studied for its potential biological activities. It has been investigated for its interactions with various biological targets, including enzymes and receptors .
-
Medicine: : Research is ongoing to explore its potential therapeutic applications. It has shown promise in preliminary studies as a potential drug candidate for various diseases .
Mécanisme D'action
The mechanism of action of 2-(2-Phenylpropan-2-yl)pyrrolidine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved can vary depending on the specific application and context of use . Further research is needed to fully elucidate the detailed mechanism of action.
Comparaison Avec Des Composés Similaires
2-(2-Phenylpropan-2-yl)pyrrolidine can be compared with other similar compounds, such as:
-
Pyrrolidine: : The parent compound, pyrrolidine, lacks the phenylpropan-2-yl group and has different chemical properties and reactivity .
-
2-Phenylpyrrolidine: : This compound has a phenyl group directly attached to the pyrrolidine ring, making it structurally similar but with distinct chemical behavior .
-
2-(2-Phenyl-2-propanyl)pyrrolidine: : This compound is closely related but may have different substituents on the phenylpropan-2-yl group, leading to variations in its chemical and biological properties .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics compared to its analogs .
Propriétés
IUPAC Name |
2-(2-phenylpropan-2-yl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-13(2,12-9-6-10-14-12)11-7-4-3-5-8-11/h3-5,7-8,12,14H,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICOUQAMNMBZQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-cyclohexyl-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2898366.png)
![(E)-methyl 4-((6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2898369.png)

![2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2898371.png)
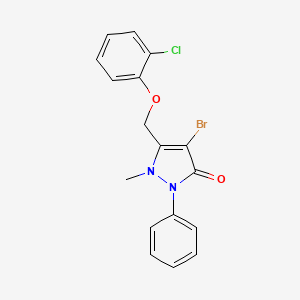

![2-(2-bromobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2898375.png)
![2-(3-methoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2898378.png)
